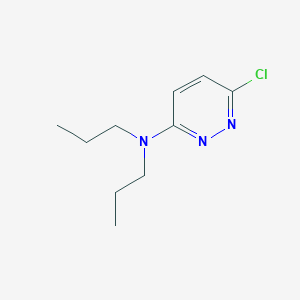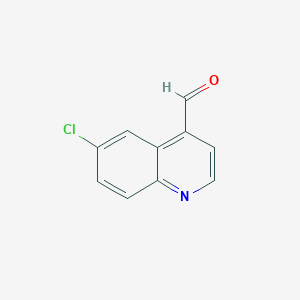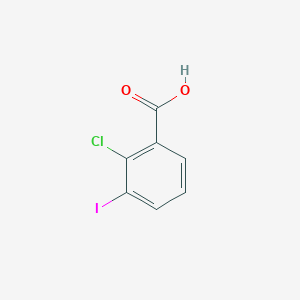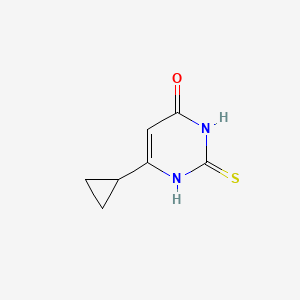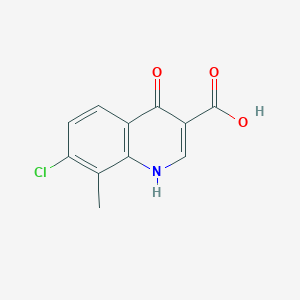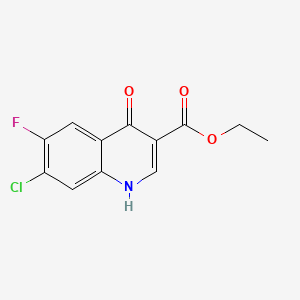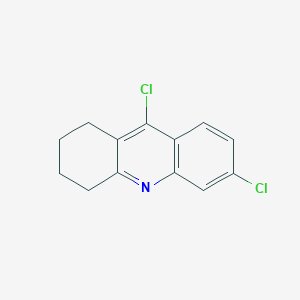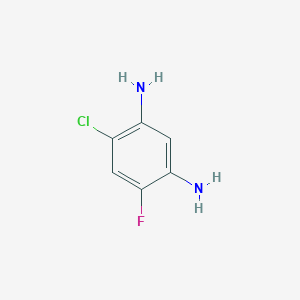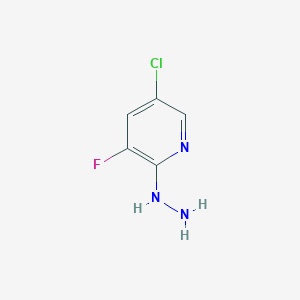
5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylic acid
Overview
Description
The compound “5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylic acid” is a complex organic molecule that likely contains a pyrrole ring and a triazole ring . Pyrrole is a heterocyclic aromatic organic compound, while triazole refers to either of two isomeric forms of a diazole (a five-membered heterocyclic compound with two nitrogen atoms in the ring).
Synthesis Analysis
While specific synthesis methods for “5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylic acid” were not found, there are studies on the synthesis of related compounds. For instance, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and evaluated for antibacterial activity .Scientific Research Applications
Antibacterial Activity
Compounds with a pyrrole ring system, such as the one in your query, have been found to exhibit antibacterial activity . A study synthesized a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides and evaluated them for antibacterial activity . Some of these compounds showed strong antibacterial properties .
Antitubercular Activity
The same study also found that some of the synthesized compounds exhibited antitubercular properties . This suggests that the pyrrole ring system could be a valuable component in the development of new antitubercular drugs .
Enzyme Inhibition
The compounds were also tested for their ability to inhibit the enzymes enoyl ACP reductase and DHFR . Many of the synthesized molecules showed appreciable action against these enzymes , indicating potential use in the treatment of diseases where these enzymes play a role.
Anti-Inflammatory and Analgesic Activity
Benzoylpyrrolopyrrole carboxylic acid compounds, which are similar to the compound in your query, have been found to possess high anti-inflammatory and analgesic activity . This suggests that the pyrrole ring system could be a valuable component in the development of new anti-inflammatory and analgesic drugs .
Biosensing
Pyrrole-containing compounds have been used in the preparation of electrode surfaces for biosensing. This suggests potential applications in the development of new biosensors.
Bioactive Compounds in Fungi
Pyrrole alkaloids, including those similar to the compound in your query, have been isolated from fungi . These compounds could have potential uses in the biological and medical sciences due to their pronounced biological activity .
Safety and Hazards
Future Directions
While specific future directions for “5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylic acid” were not found, related compounds have shown promise in various fields. For example, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides exhibited appreciable action against DHFR and enoyl ACP reductase enzymes, suggesting potential therapeutic applications .
properties
IUPAC Name |
3-pyrrol-1-yl-1H-1,2,4-triazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c12-6(13)5-8-7(10-9-5)11-3-1-2-4-11/h1-4H,(H,12,13)(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKZTCXYFVSBJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NNC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B3024091.png)

![6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine](/img/structure/B3024093.png)
